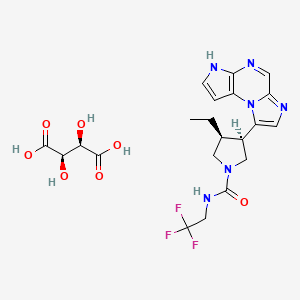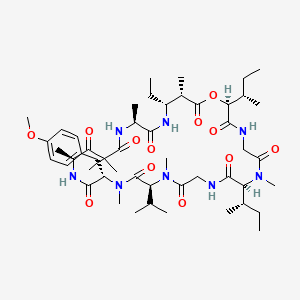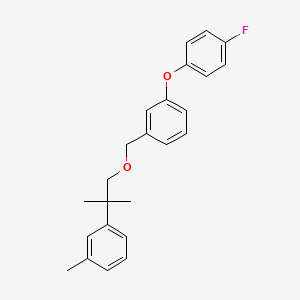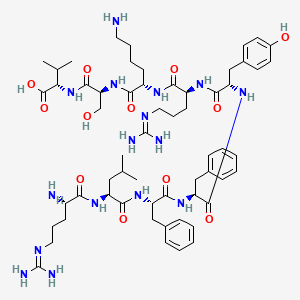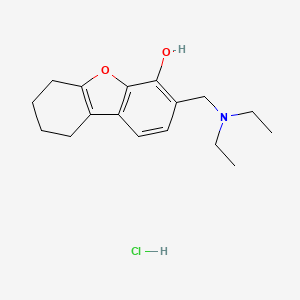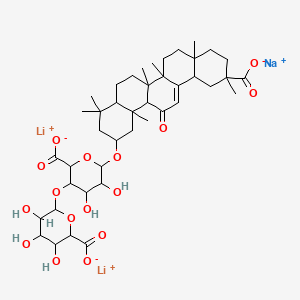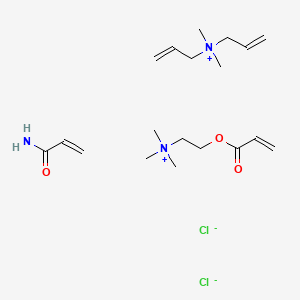
Dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, chloride, polymer with 2-propenamide and N,N,N-trimethyl-2-((1-oxo-2-propenyl)oxy)ethanaminium chloride is a complex polymeric compound. It is known for its applications in various industries due to its unique chemical properties. This compound is often used as a cationic surfactant and is valued for its ability to form stable emulsions and its antimicrobial properties .
Preparation Methods
The synthesis of 2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, chloride, polymer with 2-propenamide and N,N,N-trimethyl-2-((1-oxo-2-propenyl)oxy)ethanaminium chloride involves the polymerization of 2-propenamide with N,N-dimethyl-N-2-propenyl-2-propen-1-aminium chloride and N,N,N-trimethyl-2-((1-oxo-2-propenyl)oxy)ethanaminium chloride. The reaction typically occurs in an aqueous solution under controlled temperature and pH conditions. Industrial production methods often involve the use of initiators such as persulfates to facilitate the polymerization process .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of different oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents include halogens and alkylating agents.
Polymerization: The compound itself is a product of polymerization and can further participate in copolymerization reactions with other monomers
Scientific Research Applications
2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, chloride, polymer with 2-propenamide and N,N,N-trimethyl-2-((1-oxo-2-propenyl)oxy)ethanaminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a cationic surfactant in various chemical reactions and processes.
Biology: Employed in the formulation of antimicrobial agents and as a stabilizer in biological assays.
Medicine: Utilized in drug delivery systems due to its ability to form stable emulsions.
Industry: Applied in wastewater treatment, paper making, and textile industries for its flocculating and decolorizing properties .
Mechanism of Action
The compound exerts its effects primarily through its cationic nature. It interacts with negatively charged surfaces, such as microbial cell membranes, leading to disruption and antimicrobial activity. In industrial applications, its flocculating properties help in aggregating suspended particles, facilitating their removal from solutions .
Comparison with Similar Compounds
Similar compounds include:
Polyquaternium-7: Known for its use in personal care products as a conditioning agent.
Diallyl dimethyl ammonium chloride (DADMAC): Used in water treatment and as a monomer for producing cationic polymers.
Quaternium-41: Another cationic polymer used in various industrial applications.
Compared to these compounds, 2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, chloride, polymer with 2-propenamide and N,N,N-trimethyl-2-((1-oxo-2-propenyl)oxy)ethanaminium chloride offers unique properties such as enhanced antimicrobial activity and superior flocculating efficiency .
Properties
CAS No. |
105614-86-6 |
|---|---|
Molecular Formula |
C19H37Cl2N3O3 |
Molecular Weight |
426.4 g/mol |
IUPAC Name |
dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;dichloride |
InChI |
InChI=1S/C8H16NO2.C8H16N.C3H5NO.2ClH/c1-5-8(10)11-7-6-9(2,3)4;1-5-7-9(3,4)8-6-2;1-2-3(4)5;;/h5H,1,6-7H2,2-4H3;5-6H,1-2,7-8H2,3-4H3;2H,1H2,(H2,4,5);2*1H/q2*+1;;;/p-2 |
InChI Key |
VXDJGXBQEOOOAM-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C=C.C[N+](C)(CC=C)CC=C.C=CC(=O)N.[Cl-].[Cl-] |
Related CAS |
105614-86-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


